molecular formula C23H19FN2O3S B11207673 N-[4-[4-(3,4-Dimethylphenyl)-2-oxazolyl]phenyl]-4-fluorobenzenesulfonamide CAS No. 951624-28-5

N-[4-[4-(3,4-Dimethylphenyl)-2-oxazolyl]phenyl]-4-fluorobenzenesulfonamide

Cat. No.: B11207673
CAS No.: 951624-28-5
M. Wt: 422.5 g/mol
InChI Key: YWARHWGELRDNOO-UHFFFAOYSA-N
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Description

N-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-4-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a fluorobenzene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would typically include rigorous purification steps, such as recrystallization or chromatography, to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-4-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-4-FLUOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-4-FLUOROBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and sulfonamide group are particularly noteworthy, as they contribute to the compound’s stability and reactivity.

Properties

CAS No.

951624-28-5

Molecular Formula

C23H19FN2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C23H19FN2O3S/c1-15-3-4-18(13-16(15)2)22-14-29-23(25-22)17-5-9-20(10-6-17)26-30(27,28)21-11-7-19(24)8-12-21/h3-14,26H,1-2H3

InChI Key

YWARHWGELRDNOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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